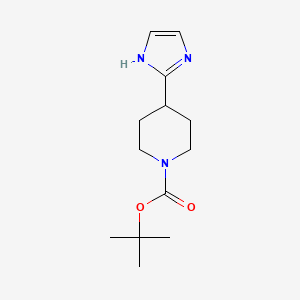

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-10(5-9-16)11-14-6-7-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVUXYKFFKIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591212 | |

| Record name | tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158654-96-7 | |

| Record name | tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boc Protection of 4-(1H-imidazol-2-yl)piperidine

One straightforward method involves starting from 4-(1H-imidazol-2-yl)piperidine, followed by Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O).

- Dissolve 4-(1H-imidazol-2-yl)piperidine in anhydrous methanol or dichloromethane.

- Add di-tert-butyl dicarbonate (1.1–1.2 equivalents) at room temperature.

- Stir the reaction mixture for 2–4 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, concentrate and purify by column chromatography or recrystallization.

Reaction conditions and yield:

| Parameter | Details |

|---|---|

| Solvent | Methanol, dichloromethane |

| Temperature | Room temperature (20–25 °C) |

| Reaction time | 3 hours |

| Molar ratio (Boc2O:amine) | 1.1–1.2:1 |

| Yield | Up to 90–91% |

This method is supported by analogous synthesis of tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate, which shares similar structural features and reaction conditions, yielding 91% under methanol at 20 °C for 3 hours.

Multi-Step Synthesis via Imidazole Ring Construction

Alternatively, the imidazole ring can be constructed on a pre-functionalized piperidine intermediate:

- Step 1: Synthesize 4-aminopiperidine or 4-substituted piperidine derivative.

- Step 2: React with appropriate aldehydes or nitriles under acidic or dehydrating conditions to form the imidazole ring at the 4-position.

- Step 3: Protect the piperidine nitrogen with Boc2O as described above.

This route is more complex but allows for structural diversity and functional group tolerance.

Coupling Reactions Using Imidazole Derivatives

Another approach involves coupling a Boc-protected piperidine intermediate with an imidazole derivative via nucleophilic substitution or palladium-catalyzed cross-coupling:

- Use tert-butyl piperidine-1-carboxylate derivatives bearing a leaving group at the 4-position (e.g., bromide).

- Couple with 2-substituted imidazole nucleophiles under Pd-catalyzed conditions (Suzuki or Buchwald-Hartwig type).

- Purify the product by chromatography.

This method is advantageous for introducing substituted imidazole rings and has been demonstrated in related benzimidazole-piperidine systems.

Reaction Analysis and Optimization

Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, methanol, rt | Mild, high-yielding |

| Imidazole ring formation | Ortho-phenylenediamine + aldehydes, acidic | Requires controlled pH |

| Coupling | Pd catalyst, base, inert atmosphere | Sensitive to moisture/air |

Purification Techniques

- Column chromatography: Silica gel with hexane/ethyl acetate gradients.

- Recrystallization: Ethanol-water mixtures for improved purity.

- HPLC: Reverse-phase C18 columns for analytical purity assessment.

Representative Data Table: Synthesis Yields and Conditions

Research Findings and Notes

- The Boc protection step is highly efficient and mild, preserving the sensitive imidazole ring.

- Reaction times and temperatures are optimized to avoid decomposition or side reactions.

- The choice of solvent influences yield and purity; methanol and dichloromethane are preferred for Boc protection.

- Pd-catalyzed coupling allows for structural diversification but requires careful control of reaction atmosphere and moisture.

- Purity and structural integrity are confirmed by NMR (1H and 13C), HRMS, and HPLC analysis.

- The compound’s synthesis is scalable for industrial applications with yields consistently above 85%.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products:

Oxidation: Oxidized imidazole derivatives.

Reduction: Imidazoline derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Building Block: tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition:

Medicine:

Drug Development: It is being explored for its potential use in drug development, particularly for its ability to modulate biological pathways.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural similarities but exhibit critical variations in substituents, ring systems, or functional groups, impacting their physicochemical properties and applications:

Table 1: Key Structural and Molecular Comparisons

Biological Activity

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate, with the molecular formula and a molecular weight of 251.33 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the modulation of inflammatory pathways. The compound has been studied for its role as an inhibitor of the NLRP3 inflammasome, a key player in inflammatory responses.

Key Findings:

- NLRP3 Inhibition : Research indicates that derivatives of this compound exhibit concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages. Notably, some derivatives showed up to 60% inhibition at optimal concentrations .

- Anti-pyroptotic Activity : The compound demonstrated significant anti-pyroptotic effects, which are crucial for reducing cell death associated with inflammatory diseases .

Biological Activity Data Table

| Activity | Concentration (µM) | Inhibition (%) | Reference |

|---|---|---|---|

| IL-1β Release | 10 | 19.4 | |

| Pyroptosis | 10 | 24.9 | |

| Maximal Inhibition | 50 | 60 |

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Inflammatory Disease Models : In vitro studies have shown that this compound significantly reduces inflammatory markers in macrophage cell lines, suggesting its potential therapeutic role in treating conditions like rheumatoid arthritis and other inflammatory diseases.

- Neuroprotective Effects : Preliminary data suggest that this compound may also exhibit neuroprotective properties by modulating pathways involved in neuroinflammation, although further research is needed to elucidate these effects fully.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole ring. For example, tert-butyl carbamate derivatives can react with piperidine intermediates under coupling conditions (e.g., using palladium catalysts or Mitsunobu reactions). Key intermediates, such as imidazole precursors, are often characterized via -NMR and -NMR to confirm regioselectivity and purity. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are critical for verifying molecular weight and purity (>95%) .

Q. How should researchers purify this compound, and what analytical techniques confirm its identity?

- Methodological Answer : Purification is commonly achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization. Analytical confirmation includes:

- NMR Spectroscopy : -NMR (to confirm aromatic protons of the imidazole ring and tert-butyl group) and -NMR (to identify carbonyl carbons).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks.

- HPLC : For assessing purity (>98%) under reversed-phase conditions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-certified P95 respirators for dust control; OV/AG-P99 cartridges if volatile impurities are present .

- Skin/Eye Protection : Wear nitrile gloves and chemical goggles.

- Storage : Store in a cool, dry environment (2–8°C) away from strong oxidizers. Stability studies indicate no decomposition under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism (imidazole proton exchange) or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations.

- X-ray Crystallography : For unambiguous confirmation of the crystal structure. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, leveraging high-resolution data to resolve ambiguities .

- Deuterated Solvent Swapping : To identify solvent peaks in NMR spectra .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency between imidazole and piperidine moieties.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while microwave-assisted synthesis reduces reaction time.

- Temperature Control : Maintaining 80–100°C prevents side reactions (e.g., tert-butyl group cleavage).

- Process Analytics : In-line FTIR monitors reaction progress to minimize over-reaction .

Q. How does the compound’s stability vary under different experimental conditions, and how can degradation be mitigated?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Avoid prolonged heating during synthesis.

- pH Sensitivity : The imidazole ring is prone to protonation; maintain neutral pH in aqueous solutions.

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Incompatibilities : Reacts with strong oxidizers (e.g., peroxides); use inert atmospheres (N) for sensitive reactions .

Data Contradictions and Validation

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer : Discrepancies may arise from crystallinity differences (amorphous vs. crystalline forms). Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.